molecular formula C4H10S2 B12366051 (Ethyldisulfanyl)ethane-d6

(Ethyldisulfanyl)ethane-d6

Cat. No.: B12366051
M. Wt: 128.3 g/mol
InChI Key: CETBSQOFQKLHHZ-WFGJKAKNSA-N
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Preparation Methods

The synthesis of (Ethyldisulfanyl)ethane-d6 involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of 1-Hexen-3-one, which involves the replacement of hydrogen atoms with deuterium. The reaction conditions typically require a deuterium source and a catalyst to facilitate the exchange . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.

Chemical Reactions Analysis

(Ethyldisulfanyl)ethane-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

(Ethyldisulfanyl)ethane-d6 has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethyldisulfanyl)ethane-d6 involves its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs. The heavier isotope can alter the rate of chemical reactions, leading to changes in the drug’s absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studying drug behavior and optimizing therapeutic efficacy .

Comparison with Similar Compounds

(Ethyldisulfanyl)ethane-d6 is unique due to its deuterium content. Similar compounds include:

The uniqueness of this compound lies in its ability to provide detailed insights into molecular interactions and metabolic pathways, making it an invaluable tool in scientific research.

Properties

Molecular Formula

C4H10S2

Molecular Weight

128.3 g/mol

IUPAC Name

1,1,1-trideuterio-2-(2,2,2-trideuterioethyldisulfanyl)ethane

InChI

InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3/i1D3,2D3

InChI Key

CETBSQOFQKLHHZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CSSCC([2H])([2H])[2H]

Canonical SMILES

CCSSCC

Origin of Product

United States

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